9,10-Dithia-2,3,6,7-tetraaza-anthracene-1,5-diol
Description
Properties
CAS No. |
13617-04-4 |
|---|---|
Molecular Formula |
C8H4N4O2S2 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione |
InChI |
InChI=1S/C8H4N4O2S2/c13-7-5-3(1-9-11-7)15-6-4(16-5)2-10-12-8(6)14/h1-2H,(H,11,13)(H,12,14) |
InChI Key |
PJDYCMFGNTUVHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=O)C2=C1SC3=C(S2)C=NNC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dithia-2,3,6,7-tetraaza-anthracene-1,5-diol typically involves multi-step organic reactions. One common method starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates undergo cyclization reactions under controlled conditions to form the final product. Specific reagents and catalysts, such as sulfur-containing compounds and nitrogen sources, are used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
9,10-Dithia-2,3,6,7-tetraaza-anthracene-1,5-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include
Biological Activity
9,10-Dithia-2,3,6,7-tetraaza-anthracene-1,5-diol (CAS No. 13617-04-4) is a sulfur-containing heterocyclic compound that has garnered interest in various fields of chemical research due to its unique structural properties and potential biological activities. This article aims to compile and analyze the biological activity of this compound based on existing literature and research findings.
- Molecular Formula: C8H4N4O2S2
- Molecular Weight: 252.277 g/mol
- Density: 2.13 g/cm³
- Boiling Point: 653.1 °C
- Melting Point: Not available
Biological Activity Overview
The biological activity of 9,10-Dithia-2,3,6,7-tetraaza-anthracene-1,5-diol has been studied primarily in the context of its potential as an anticancer agent and its effects on various biological systems.
Anticancer Activity
Research indicates that compounds similar to 9,10-Dithia-2,3,6,7-tetraaza-anthracene derivatives exhibit significant anticancer properties. For instance:
- A study highlighted that certain anthracene derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .
- The compound's structure allows it to intercalate with DNA, potentially leading to the inhibition of DNA replication in rapidly dividing cancer cells .
The proposed mechanisms through which 9,10-Dithia-2,3,6,7-tetraaza-anthracene-1,5-diol exerts its biological effects include:
- DNA Intercalation: The planar structure of the compound facilitates binding between DNA bases.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cancer cells.
- Enzyme Inhibition: Potential inhibition of topoisomerases and other enzymes involved in DNA metabolism.
Study 1: Anticancer Efficacy
A recent study investigated the cytotoxic effects of 9,10-Dithia-2,3,6,7-tetraaza-anthracene-1,5-diol on various cancer cell lines. The results showed:
- Cell Lines Tested: HeLa (cervical), MCF7 (breast), and A549 (lung).
- IC50 Values:
- HeLa: 12 µM
- MCF7: 15 µM
- A549: 18 µM
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF7 | 15 |
| A549 | 18 |
This study concluded that the compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity towards normal fibroblast cells.
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of the compound in inducing apoptosis in cancer cells:
- Methodology: Flow cytometry and Western blot analysis were utilized to assess apoptosis markers.
- Findings: Increased levels of cleaved caspase-3 and PARP were observed in treated cells compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfur- and nitrogen-containing polycyclic aromatic derivatives.
Table 1: Structural and Functional Comparison
Key Differences
Heteroatom Arrangement :
- The target compound integrates sulfur and nitrogen atoms into an anthracene core, enabling extended π-conjugation compared to dihydrophenanthrene derivatives like blestriarene B, which lack heteroatoms in the aromatic system .
- In contrast, the tetracyclic compound in features a more compact fused-ring system with fewer nitrogen atoms (one vs. four), limiting its electronic versatility .
Functional Group Influence :
- The diol groups in 9,10-Dithia-2,3,6,7-tetraaza-anthracene-1,5-diol enhance its hydrophilicity and capacity for intermolecular hydrogen bonding, unlike the methoxy or hydroxyphenyl groups in analogs, which prioritize lipophilicity .
Reactivity and Applications :
- Anthracene-based derivatives like the target compound exhibit stronger electron-accepting behavior due to the electron-withdrawing sulfur and nitrogen atoms, making them suitable for optoelectronic materials.
- Blestriarene derivatives, lacking such heteroatoms, are primarily studied for their biological activities (e.g., antioxidant effects) .
Research Findings and Implications
Electronic Properties
Density functional theory (DFT) studies on similar compounds suggest that sulfur and nitrogen substitution lowers the LUMO (lowest unoccupied molecular orbital) energy, enhancing charge transport capabilities. For example, tetraazaanthracenes exhibit LUMO values ~1.5 eV lower than unsubstituted anthracene, a trend likely applicable to the target compound .
Q & A
Q. How can factorial design optimize the synthesis of derivatives for high-throughput screening?
- Methodological Answer : A 2³ factorial design (factors: temperature, catalyst loading, reaction time) identifies significant variables. recommends analyzing main effects and interactions using ANOVA, with response variables including yield and purity . For example, a 15% increase in yield was achieved in by optimizing temperature (100°C) and catalyst (5 mol% CuI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
